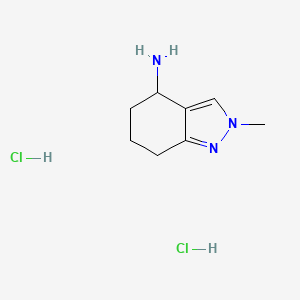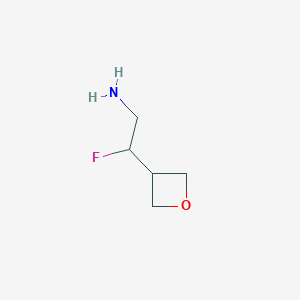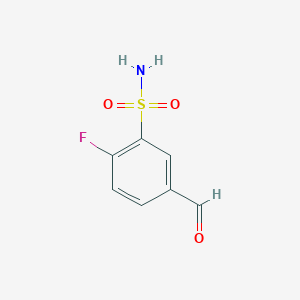![molecular formula C14H15ClFN7 B1448299 3-(4-フルオロフェニル)-7-ピペラジン-1-イル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン塩酸塩 CAS No. 1351647-59-0](/img/structure/B1448299.png)
3-(4-フルオロフェニル)-7-ピペラジン-1-イル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン塩酸塩
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple nitrogen atoms could make it a potential ligand for metal ions, and the fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of the various functional groups. For example, the presence of multiple nitrogen atoms could result in hydrogen bonding, affecting the compound’s solubility and boiling/melting points .科学的研究の応用
神経保護作用
この化合物のトリアゾール-ピリミジンハイブリッド構造は、神経保護作用の可能性を示唆しています . 研究によると、類似の化合物は神経機能と構造を保護することができ、神経変性疾患、虚血性脳卒中、外傷性脳損傷の治療に重要です。この化合物は、神経受容体と相互作用し、神経細胞死につながるプロセスを阻害する能力を持つため、神経保護におけるさらなる研究の候補となっています。
抗神経炎症作用
中枢神経系の炎症は、神経変性疾患の原因となるか、悪化させる可能性があります。 本化合物は、その抗神経炎症作用について評価されています . ミクログリア細胞における一酸化窒素や腫瘍壊死因子-αなどの主要な炎症性メディエーターを阻害する可能性があり、神経炎症の治療法を提供する可能性があります。
抗ウイルス活性
インドール誘導体は、本化合物と類似の構造モチーフを共有しており、抗ウイルス活性を示しています . これは、3-(4-フルオロフェニル)-7-ピペラジン-1-イル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン塩酸塩を合成し、RNAおよびDNAウイルスに対して効果を試験することで、新しい抗ウイルス薬の開発に貢献できる可能性を示唆しています。
抗がん作用の可能性
トリアゾールおよびピリミジン部分を持つ化合物は、さまざまな癌細胞株に対する抗増殖効果について研究されています . この化合物は、細胞分裂を妨害し、癌細胞のアポトーシスを誘導する能力を持つため、腫瘍学研究において関心を集めています。
抗菌作用と抗酸化作用
本化合物の構造類似体は、顕著な抗菌作用と抗酸化作用を示しています . この化合物は、多くの疾患において重要な要因である細菌感染と酸化ストレスに対抗する効果について、合成および評価することができます。
抗炎症作用と鎮痛作用
インドール誘導体は、抗炎症作用と鎮痛作用で知られています . 3-(4-フルオロフェニル)-7-ピペラジン-1-イル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン塩酸塩は、炎症と痛みを軽減する可能性を探ることで、関節炎や神経性疼痛などの状態に有益となる可能性があります。
将来の方向性
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized. For example, if it shows activity as a kinase inhibitor, it could potentially be developed into a new anticancer drug .
作用機序
Target of Action
The primary target of 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is the ubiquitin-specific protease 28 (USP28), a protein that plays a crucial role in cellular processes such as DNA damage response and cell cycle regulation .
Mode of Action
This compound binds reversibly to USP28, directly affecting its protein levels . The interaction with USP28 inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Biochemical Pathways
The compound’s action on USP28 affects several biochemical pathways. Inhibition of USP28 can lead to alterations in cell cycle progression and apoptosis induction within cells . This is likely due to USP28’s role in the regulation of key components for cell proliferation .
Pharmacokinetics
These properties can help predict the observed antitumor activity of the compound .
Result of Action
The molecular and cellular effects of the compound’s action include significant inhibition of cell growth and alterations in cell cycle progression . Additionally, the compound induces apoptosis within cells . Some compounds in this class have shown superior cytotoxic activities against certain cell lines .
生化学分析
Biochemical Properties
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride plays a significant role in biochemical reactions by interacting with several enzymes and proteins. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride has been shown to interact with other proteins involved in apoptosis and inflammation, such as tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
Cellular Effects
The effects of 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . This effect is primarily mediated through the inhibition of CDK2 activity. Furthermore, the compound promotes apoptosis by increasing the expression of pro-apoptotic proteins such as Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2 . In addition to its anticancer effects, 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines, including TNF-α and interleukin-6 (IL-6) .
Molecular Mechanism
At the molecular level, 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets essential for cell cycle progression . Additionally, the compound modulates gene expression by inhibiting the NF-κB signaling pathway, leading to reduced transcription of genes involved in inflammation and cell survival . The compound also induces endoplasmic reticulum stress, which contributes to its pro-apoptotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to the compound leads to sustained cell cycle arrest and apoptosis in cancer cells . In vivo studies have demonstrated that the compound maintains its anticancer and anti-inflammatory effects over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits potent anticancer and anti-inflammatory effects without causing significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure. It is crucial to optimize the dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4 and CYP2D6 . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . Some of these metabolites retain biological activity and contribute to the overall pharmacological effects of the compound . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride within cells and tissues are mediated by several transporters and binding proteins. The compound is actively transported into cells by organic cation transporters (OCTs) and is distributed throughout various cellular compartments . Within tissues, the compound accumulates in organs with high metabolic activity, such as the liver and kidneys . The distribution of the compound is influenced by its binding to plasma proteins, which can affect its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, the compound can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors such as NF-κB . The subcellular localization of the compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
特性
IUPAC Name |
3-(4-fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN7.ClH/c15-10-1-3-11(4-2-10)22-14-12(19-20-22)13(17-9-18-14)21-7-5-16-6-8-21;/h1-4,9,16H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBABJPDWEOLCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)

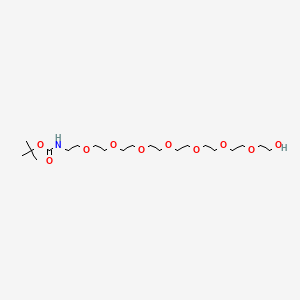
![5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1448222.png)
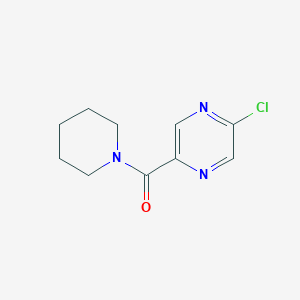

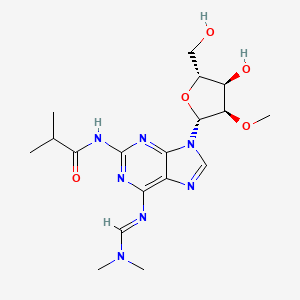

![(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1448232.png)


